

# Doxifluridine safety profile comparison oral fluoropyrimidines

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Doxifluridine

CAS No.: 3094-09-5

Cat. No.: S548858

Get Quote

## Safety and Efficacy Profile Comparison

The table below summarizes the key safety and efficacy characteristics of **doxifluridine** alongside other fluoropyrimidines, based on meta-analyses of clinical trials.

Feature	Doxifluridine	Capecitabine	S-1	UFT (Tegafur/Uracil)	5-FU (IV, reference)
<b>General Safety Profile</b>	Different toxicity pattern vs. IV 5-FU [1] [2]	Different toxicity pattern vs. IV 5-FU [1] [2]	Similar PFS to IV [1] [2]	Inferior PFS vs. IV [1] [2]	Baseline for comparison
<b>Grade ≥3 Neutropenia</b>	Significantly lower risk [1] [2]	Significantly lower risk [1] [2]	-	Significantly lower risk [1] [2]	Higher risk [1] [2]
<b>Grade ≥3 Stomatitis/Mucositis</b>	Lower risk [1] [2]	Lower risk [1] [2]	-	Lower risk [1] [2]	Higher risk [1] [2]
<b>Grade ≥3 Diarrhea</b>	Increased risk [1] [2]	Increased risk [1] [2]	-	-	Lower risk [1] [2]

Feature	Doxifluridine	Capecitabine	S-1	UFT (Tegafur/Uracil)	5-FU (IV, reference)
Grade $\geq$ 3 Hand-Foot Syndrome	Increased risk [1] [2]	Increased risk [1] [2]	-	-	Rare [1] [2]
Efficacy (Palliative PFS)	Similar to IV 5-FU [1] [2]	Similar to IV 5-FU [1] [2]	Similar to IV 5-FU [1] [2]	Inferior to IV 5-FU [1] [2]	-
Efficacy (Palliative OS)	Similar to IV 5-FU [1] [2]	-			

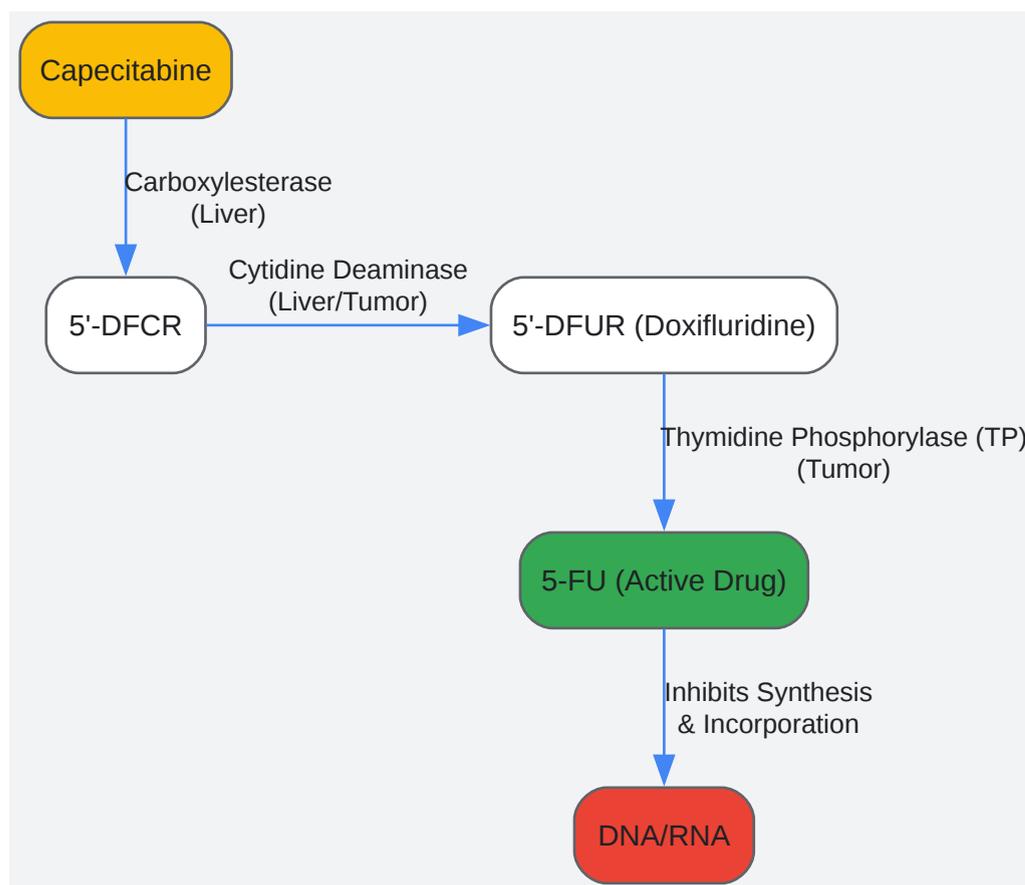
## Pharmacological and Metabolic Properties

The pharmacological profile, including metabolism and enzymatic targeting, underlies the differences in safety and efficacy between these drugs.

Property	Doxifluridine	Capecitabine	S-1	UFT	Eniluracil + 5-FU
Status	Prodrug of 5-FU [3]	Prodrug of 5-FU [3] [4] [5]	Prodrug (Tegafur) [3] [4] [5]	Prodrug (Tegafur) + Inhibitor [4] [5]	Drug + Inactivator [4] [5]
Key Activation Enzyme	Thymidine Phosphorylase (TP) [3]	Primarily TP (tumor-localized) [3] [4] [5]	-	-	-
DPD Inhibition	No [4] [5]	No [4] [5]	Yes (potent inhibitor) [4] [5]	Yes (uracil, mild inhibitor) [4] [5]	Yes (complete inactivation) [4] [5]

Property	Doxifluridine	Capecitabine	S-1	UFT	Eniluracil + 5-FU
<b>Rationale / Key Feature</b>	Activated by TP, higher in some tumors [3]	Tumor-selective activation via 3-enzyme pathway [3] [4] [5]	Combines Tegafur with a DPD inhibitor and an GI protector [4] [5]	Combines Tegafur with uracil to inhibit 5-FU catabolism [4] [5]	Completely inactivates DPD to allow reliable oral 5-FU absorption [4] [5]

The metabolic pathways of major oral fluoropyrimidines are summarized in the diagram below. Capecitabine and **doxifluridine** share the final activation step by Thymidine Phosphorylase (TP), an enzyme often overexpressed in tumor tissue, contributing to their tumor-targeting potential [3] [4] [5].



[Click to download full resolution via product page](#)

## Key Supporting Experimental Data and Trials

The comparative profiles are derived from numerous clinical studies.

- **Efficacy in Colorectal Cancer (CRC):** A large **Cochrane systematic review and meta-analysis (2017)** of 44 randomized controlled trials (RCTs) concluded that for palliative treatment of CRC, progression-free survival (PFS) was similar to IV 5-FU when using **capecitabine, doxifluridine, or S-1**, but was inferior when using UFT or eniluracil+5-FU. Overall survival (OS) was similar for all oral drugs except eniluracil+5-FU [1] [2].
- **Safety Profile Analysis:** The same meta-analysis provided the statistical basis for the safety table, showing that oral fluoropyrimidines as a class cause **significantly less grade  $\geq 3$  neutropenia** (OR 0.17) and stomatitis (OR 0.26), but a higher risk of **grade  $\geq 3$  diarrhea** (OR 1.66) and **hand-foot syndrome** (OR 3.92) compared to IV 5-FU [1] [2].
- **DPYD Pharmacogenomics:** A critical safety consideration for all fluoropyrimidines, including **doxifluridine**, is the patient's **DPYD genotype**. Recent data presented at ASCO 2025 and an NCCN guideline update reinforce that pre-treatment testing for DPYD variants (which cause dihydropyrimidine dehydrogenase deficiency) allows for genotype-guided dose reductions, significantly reducing severe toxicity and hospitalizations [6].

## Conclusion for Drug Development

For researchers and drug developers, the key takeaways are:

- **Doxifluridine** offers a well-established efficacy profile non-inferior to IV 5-FU in palliative CRC, with a classic oral fluoropyrimidine toxicity pattern (more GI/HFS, less myelosuppression).
- **Capecitabine** represents a more recent evolution, with a designed three-step activation pathway aimed at enhancing tumor selectivity [3].
- **S-1 and UFT** incorporate DPD inhibition to improve pharmacokinetics, a strategy that was not successful for eniluracil [4] [5].
- **Patient stratification** via DPYD genotyping is now a critical component for safely deploying any fluoropyrimidine regimen [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Oral versus intravenous fluoropyrimidines for colorectal ... [pubmed.ncbi.nlm.nih.gov]
2. Oral versus intravenous fluoropyrimidines for colorectal cancer [pmc.ncbi.nlm.nih.gov]
3. Doxifluridine - an overview [sciencedirect.com]
4. Comparative pharmacology of oral fluoropyrimidines [pmc.ncbi.nlm.nih.gov]
5. Comparative pharmacology of oral fluoropyrimidines [nature.com]
6. ASCO 2025: Pretreatment DPYD Testing for ... [pharmacytimes.com]

To cite this document: Smolecule. [Doxifluridine safety profile comparison oral fluoropyrimidines]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548858#doxifluridine-safety-profile-comparison-oral-fluoropyrimidines>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)